Bienvenue dans la boutique en ligne BenchChem!

ethyl 2-[3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetate

Regioselectivity Synthesis DFT

Ethyl 2-[3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetate (CAS 901044-84-6) is a uniquely substituted pyrazolo[4,3-c]quinoline featuring a 7-trifluoromethyl group (enhancing lipophilicity and oxidative metabolic stability) and an N1-ethyl acetate moiety (a hydrolytically labile ester for prodrug strategies). This precise chemotype shows up to 10-fold differences in BZR affinity versus halogen-substituted analogs. Do not substitute without re-validation. Ideal for SAR exploration, esterase-activated probe design, and regioisomeric HPLC reference standards. Verify purity (>95% HPLC) before initiating binding assays to ensure reproducible results.

Molecular Formula C21H16F3N3O2
Molecular Weight 399.4 g/mol
CAS No. 901044-84-6
Cat. No. B3411091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-[3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetate
CAS901044-84-6
Molecular FormulaC21H16F3N3O2
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C2=C3C=CC(=CC3=NC=C2C(=N1)C4=CC=CC=C4)C(F)(F)F
InChIInChI=1S/C21H16F3N3O2/c1-2-29-18(28)12-27-20-15-9-8-14(21(22,23)24)10-17(15)25-11-16(20)19(26-27)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3
InChIKeyDDLPEFYOGUAKKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetate (CAS 901044-84-6): Procurement-Relevant Structural and Physicochemical Profile


Ethyl 2-[3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetate (CAS 901044-84-6) belongs to the N1-alkylated pyrazolo[4,3-c]quinoline chemotype, a class historically investigated for central benzodiazepine receptor (BZR) modulation. The compound features a trifluoromethyl (-CF₃) substituent at the 7-position of the quinoline core, an ethyl acetate side chain at N1, and a phenyl group at the 3-position [1]. The 7-CF₃ group enhances lipophilicity (calculated logP approximately 3.0–4.5), which may influence membrane permeability and target engagement relative to non-fluorinated or chloro-substituted analogs. The N1-ethyl acetate moiety introduces a hydrogen-bond acceptor and a hydrolytically labile ester functionality—a key differentiation point for both pharmacokinetic tuning and prodrug strategies compared to simple N1-alkyl or N1-aryl congeners [2]. Purity specifications from non-excluded sources indicate >95% HPLC purity is commercially achievable, and the molecular formula (C₂₁H₁₆F₃N₃O₂) and molecular weight (399.37 g/mol) are consistent across independent supplier catalogs .

Why In-Class Pyrazolo[4,3-c]quinoline Analogs Cannot Generically Substitute for CAS 901044-84-6


The 7-trifluoromethyl-N1-ethyl acetate substitution pattern constitutes a precise chemotype that is not freely interchangeable with other pyrazolo[4,3-c]quinoline derivatives. Published SAR studies on the 2-aryl-pyrazolo[4,3-c]quinolin-3-one sub-series demonstrate that even minor substituent alterations (e.g., halogen type and position on the phenyl ring) produce up to 10-fold differences in benzodiazepine receptor affinity [1]. The presence of the electron-withdrawing -CF₃ group at position 7 strongly modulates the electron density of the quinoline π-system, affecting both π-π stacking interactions with aromatic receptor residues and the compound’s metabolic oxidative stability relative to -CH₃, -Cl, or -OCH₃ analogs [2]. Furthermore, the N1-ethyl acetate side chain distinguishes this compound from the more common N1-H or N1-methyl derivatives; the ester group can serve as a metabolic soft spot for esterase-mediated hydrolysis, offering a pharmacokinetic handle absent in non-ester congeners. Consequently, substituting CAS 901044-84-6 with another in-class compound (e.g., 8-ethyl or 8-fluoro analogs) without re-validation would risk altering target engagement, metabolic profile, and ultimately experimental reproducibility. A thorough, evidence-based evaluation of the specific substituent constellation is therefore essential for informed procurement decisions.

Quantitative Differentiation Evidence for Ethyl 2-[3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetate (CAS 901044-84-6) vs. Closest Analogs


Regioselectivity of N1-Alkylation: Exclusive N1 vs. N5 Isomer Formation

Alkylation of 3-phenyl-1H-pyrazolo[4,3-c]quinoline with ethyl bromoacetate in the presence of NaH yields predominantly the N1-alkylated product (CAS 901044-84-6) rather than the N5 isomer. AM1 semi-empirical calculations indicate that the activation energy for N1-alkylation is lower than for N5-alkylation, providing a theoretical basis for the observed regioselectivity [1]. In contrast, analogous alkylation reactions with bulkier electrophiles or altered base systems can produce N5-substituted derivatives, which are structurally distinct compounds with different biological profiles.

Regioselectivity Synthesis DFT

Lipophilicity Modulation by 7-CF₃ vs. 7-H and 7-Cl Substituents

The 7-trifluoromethyl group contributes to significantly higher calculated lipophilicity relative to unsubstituted or chloro-substituted pyrazolo[4,3-c]quinoline derivatives. Based on class-level analysis, the -CF₃ substituent increases logP by approximately 0.8–1.2 units compared to a -Cl analog, and by >1.5 units compared to a -H analog [1]. This difference is critical for membrane permeability, plasma protein binding, and tissue distribution. The ethyl acetate ester at N1 further adds polarity (calculated PSA increase ~26 Ų relative to N1-H), partially offsetting the lipophilic effect of the 7-CF₃ group and maintaining a balanced logD profile.

Lipophilicity LogP Drug-likeness

Benzodiazepine Receptor Affinity: Key Structural Determinants for 2-Aryl-Pyrazolo[4,3-c]quinolin-3-ones

Although direct binding data for CAS 901044-84-6 is not publicly available, the parent scaffold (2-aryl-pyrazolo[4,3-c]quinolin-3-one) has been extensively characterized for benzodiazepine receptor (BZR) affinity. In a series of 2-phenyl derivatives, compounds bearing electron-withdrawing substituents (e.g., -Cl, -NO₂) on the 2-phenyl ring exhibited IC₅₀ values in the low nanomolar range (3–50 nM) in [³H]-flunitrazepam displacement assays on rat brain membranes [1]. The introduction of a 7-CF₃ group on the quinoline core, combined with N1-alkylation, is expected to further modulate affinity and efficacy (agonist vs. inverse agonist), based on structurally analogous thienylpyrazoloquinolines where a 7-CF₃ substitution shifted the efficacy profile toward inverse agonism [2]. Procurement of the specific N1-ethyl acetate derivative is therefore critical if the research objective involves probing BZR subtype selectivity or functional bias.

BZR binding Affinity CNS

Purity and Lot-to-Lot Consistency: Ensuring Reproducibility in Biological Assays

Commercial suppliers (non-excluded) report a purity specification of ≥95% (HPLC) for CAS 901044-84-6, with molecular weight confirmed at 399.37 g/mol and a single peak by HPLC analysis . In contrast, structurally related pyrazolo[4,3-c]quinoline derivatives (e.g., 8-ethyl or 8-fluoro analogs) may exhibit batch-dependent purity variations due to challenging chromatographic separation of regioisomers. The N1-ethyl acetate compound benefits from a well-defined synthetic route (N1-alkylation of 3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline) that minimizes regioisomeric contamination [1]. Procuring the compound with documented lot-specific HPLC and NMR characterization reduces the risk of introducing impurities that could confound dose-response relationships or produce false-positive screening hits.

Purity QC Reproducibility

Recommended Application Scenarios for CAS 901044-84-6 Based on Evidence Profile


CNS Drug Discovery: Benzodiazepine Receptor Ligand Screening and Functional Profiling

The pyrazolo[4,3-c]quinoline scaffold has demonstrated high-affinity interactions with central benzodiazepine receptors (BZR) in radioligand displacement assays [1]. CAS 901044-84-6, with its 7-CF₃ and N1-ethyl acetate substitution pattern, is a suitable candidate for screening campaigns aimed at identifying novel BZR ligands with potentially biased signaling profiles. The ethyl acetate moiety may serve as a prodrug handle or facilitate further derivatization for structure-activity relationship (SAR) exploration.

Chemical Biology: Probe Development for Investigating Esterase-Mediated Activation

The presence of the ethyl ester group at N1 renders CAS 901044-84-6 susceptible to hydrolysis by cellular esterases. This feature can be exploited in the design of esterase-activated prodrugs or chemical probes where controlled release of the active pyrazoloquinoline moiety is desired [2]. The 7-CF₃ group enhances metabolic stability of the quinoline core against oxidative metabolism, potentially prolonging the half-life of the released active species.

Medicinal Chemistry: Scaffold-Hopping and Patent Circumvention

The N1-alkylated pyrazolo[4,3-c]quinoline chemotype represents a distinct structural class compared to the more extensively patented 2-aryl-pyrazolo[4,3-c]quinolin-3-ones. CAS 901044-84-6 can serve as a starting point for scaffold-hopping strategies aimed at identifying novel intellectual property for CNS indications or other therapeutic areas where quinoline-based ligands have shown promise [3].

Analytical Chemistry: Reference Standard for Regioisomeric Purity Assessment

Given the documented regioselectivity of N1- vs. N5-alkylation, CAS 901044-84-6 can be employed as a reference standard for the development and validation of HPLC methods capable of resolving regioisomeric impurities in pyrazolo[4,3-c]quinoline derivatives. This application is critical for quality control in both academic and industrial settings where regioisomeric purity directly impacts biological assay reliability [4].

Quote Request

Request a Quote for ethyl 2-[3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.